Copanlisib

Catalog No.
S001528
CAS No.
1032568-63-0
M.F
C23H28N8O4
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copanlisib

CAS Number

1032568-63-0

Product Name

Copanlisib

IUPAC Name

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide

Molecular Formula

C23H28N8O4

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)

InChI Key

MWYDSXOGIBMAET-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Synonyms

2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]pyrimidine-5-carboxamide

Canonical SMILES

COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5

Isomeric SMILES

COC1=C(C=CC2=C1N=C(N3C2=NCC3)NC(=O)C4=CN=C(N=C4)N)OCCCN5CCOCC5

Description

The exact mass of the compound Copanlisib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Copanlisib is a selective pan-Class I phosphoinositide 3-kinase inhibitor that preferentially targets the alpha and delta isoforms of phosphoinositide 3-kinase. It was granted accelerated approval by the United States Food and Drug Administration in September 2017 for the treatment of follicular lymphoma that has relapsed after at least two prior therapies . The compound is administered intravenously and has demonstrated significant efficacy in clinical trials.

Chemical Structure

The chemical formula of copanlisib is C23H30Cl2N8O4, and its IUPAC name is 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide dihydrochloride. The compound features multiple functional groups that contribute to its biological activity .

Copanlisib acts by inhibiting PI3K enzymes. PI3K plays a role in cell growth and survival signaling pathways. By inhibiting PI3K, Copanlisib can disrupt these pathways and potentially lead to cancer cell death [].

Clinical trials identified side effects associated with Copanlisib, including diarrhea, hyperglycemia (high blood sugar), fatigue, and pneumonia []. The drug was withdrawn from the US market due to concerns about its efficacy compared to the risks [].

Ongoing Research

Clinical trials are underway to evaluate the safety and efficacy of copanlisib, both alone and in combination with other therapies, for the treatment of various cancers. Some ongoing areas of research include:

  • Follicular lymphoma: This is a type of non-Hodgkin lymphoma, a cancer of the white blood cells. Copanlisib is being studied as a treatment for patients with follicular lymphoma that has relapsed or progressed after other treatments [].
  • Marginal zone lymphoma: This is another type of non-Hodgkin lymphoma. Copanlisib is being investigated for the treatment of marginal zone lymphoma that has not responded to other therapies [].
  • Other cancers: Researchers are also exploring the potential use of copanlisib for the treatment of other cancers, such as breast cancer and colorectal cancer [, ].

Copanlisib functions by inhibiting the activity of phosphoinositide 3-kinase enzymes involved in cell signaling pathways that regulate cell growth and survival. Specifically, it binds to the ATP-binding site of these kinases, blocking their activity and leading to reduced cell proliferation and increased apoptosis in malignant B cells .

The metabolism of copanlisib primarily occurs through cytochrome P450 enzymes, particularly CYP3A, with less than 10% being metabolized by CYP1A1. Approximately half of the administered dose is excreted unchanged in feces and urine .

The primary mechanism of action for copanlisib involves the inhibition of the phosphoinositide 3-kinase signaling pathway. This pathway is crucial for cell survival and proliferation, especially in B-cell malignancies like follicular lymphoma. By inhibiting this pathway, copanlisib induces apoptosis in cancer cells and has shown effectiveness against various tumor cell lines in preclinical models .

In clinical settings, copanlisib has been associated with unique adverse effects such as hyperglycemia and hypertension during infusion, which are less common with other phosphoinositide 3-kinase inhibitors .

Copanlisib is primarily used in oncology for:

  • Treatment of follicular lymphoma: It is indicated for patients who have received at least two prior therapies without success.
  • Clinical trials: Ongoing research is exploring its efficacy in other hematological malignancies and solid tumors due to its mechanism of action against the phosphoinositide 3-kinase pathway .

Copanlisib has notable interactions with other drugs metabolized by cytochrome P450 enzymes. Strong inhibitors or inducers of CYP3A can significantly affect copanlisib's pharmacokinetics, leading to increased risks of adverse effects or reduced efficacy . Additionally, patients receiving copanlisib should be monitored for metabolic changes such as hyperglycemia and hypertriglyceridemia due to its pharmacodynamic profile .

Several compounds share similarities with copanlisib regarding their mechanism as phosphoinositide 3-kinase inhibitors. Below is a comparison highlighting copanlisib's uniqueness:

Compound NameClassTarget IsoformsUnique Features
CopanlisibPI3K InhibitorAlpha and DeltaUnique toxicity profile (hyperglycemia)
IdelalisibPI3K InhibitorDeltaApproved for chronic lymphocytic leukemia; less severe metabolic side effects
DuvelisibPI3K InhibitorGamma and DeltaDual inhibition; approved for chronic lymphocytic leukemia
ApitolisibPI3K InhibitorAlphaInvestigational; targets only alpha isoform

Copanlisib's ability to inhibit both alpha and delta isoforms sets it apart from other inhibitors that may target only one isoform. Its unique side effect profile also distinguishes it from other agents within the same class .

XLogP3

0.3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

480.22335140 g/mol

Monoisotopic Mass

480.22335140 g/mol

Heavy Atom Count

35

Appearance

white solid powder

Wikipedia

Copanlisib

Biological Half Life

The geometric mean terminal elimination half-life of copanlisib is 39.1 (range: 14.6 to 82.4; SD: 15.0) hours.

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
1:First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin/'s lymphomas. Patnaik A, Appleman LJ, Tolcher AW, Papadopoulos KP, Beeram M, Rasco DW, Weiss GJ, Sachdev JC, Chadha M, Fulk M, Ejadi S, Mountz JM, Lotze MT, Toledo FG, Chu E, Jeffers M, Peña C, Xia C, Reif S, Genvresse I, Ramanathan RK.Ann Oncol. 2016 Oct;27(10):1928-40. doi: 10.1093/annonc/mdw282. PMID: 27672108 Free PMC Article2:Discovery and SAR of Novel 2,3-Dihydroimidazo[1,2-c]quinazoline PI3K Inhibitors: Identification of Copanlisib (BAY 80-6946). Scott WJ, Hentemann MF, Rowley RB, Bull CO, Jenkins S, Bullion AM, Johnson J, Redman A, Robbins AH, Esler W, Fracasso RP, Garrison T, Hamilton M, Michels M, Wood JE, Wilkie DP, Xiao H, Levy J, Stasik E, Liu N, Schaefer M, Brands M, Lefranc J.ChemMedChem. 2016 Jul 19;11(14):1517-30. doi: 10.1002/cmdc.201600148. Epub 2016 Jun 16. PMID: 27310202 Free PMC Article3:A preclinical evaluation of the PI3K alpha/delta dominant inhibitor BAY 80-6946 in HER2-positive breast cancer models with acquired resistance to the HER2-targeted therapies trastuzumab and lapatinib. Elster N, Cremona M, Morgan C, Toomey S, Carr A, O/'Grady A, Hennessy BT, Eustace AJ.Breast Cancer Res Treat. 2015 Jan;149(2):373-83. doi: 10.1007/s10549-014-3239-5. Epub 2014 Dec 21. PMID: 25528022 4:The novel PI3 kinase inhibitor, BAY 80-6946, impairs melanoma growth in vivo and in vitro. Schneider P, Schön M, Pletz N, Seitz CS, Liu N, Ziegelbauer K, Zachmann K, Emmert S, Schön MP.Exp Dermatol. 2014 Aug;23(8):579-84. doi: 10.1111/exd.12470. PMID: 24942196

Explore Compound Types